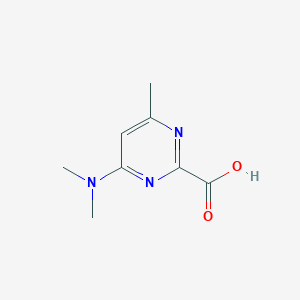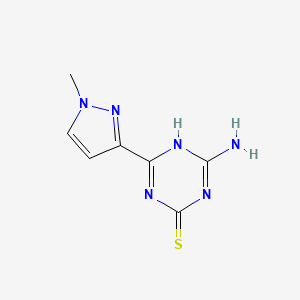
2,3,3-Trifluoropentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trifluoropentanoic acid is an organic compound with the molecular formula C5H7F3O2 It is a fluorinated carboxylic acid, characterized by the presence of three fluorine atoms attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluoropentanoic acid can be achieved through several methods. One common approach involves the fluorination of pentanoic acid derivatives. For example, the reaction of 3,3,3-trifluoropropene with a suitable nucleophile, followed by oxidation, can yield this compound . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms into the carbon chain .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced fluorinating agents. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms and to minimize side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trifluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylates.
Reduction: Reduction of the carboxylic acid group can yield fluorinated alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylates.
Reduction: Fluorinated alcohols and aldehydes.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,3-Trifluoropentanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2,3,3-Trifluoropentanoic acid exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity . The compound can also participate in metabolic pathways, leading to the formation of reactive intermediates that can affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3-Trifluoropentanoic acid
- 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
Uniqueness
2,3,3-Trifluoropentanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms in the 2,3,3-positions enhances its stability and reactivity compared to other fluorinated carboxylic acids . This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Propriétés
Formule moléculaire |
C5H7F3O2 |
|---|---|
Poids moléculaire |
156.10 g/mol |
Nom IUPAC |
2,3,3-trifluoropentanoic acid |
InChI |
InChI=1S/C5H7F3O2/c1-2-5(7,8)3(6)4(9)10/h3H,2H2,1H3,(H,9,10) |
Clé InChI |
SCHYBEBGIKZSHL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C(=O)O)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13162257.png)







![N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13162302.png)


![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)
